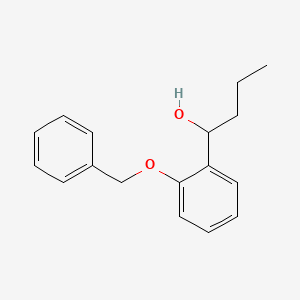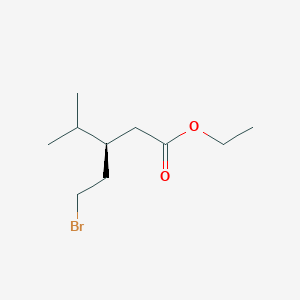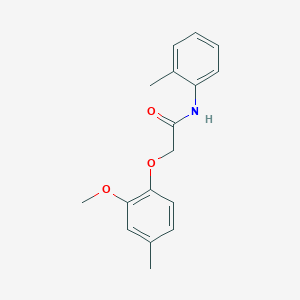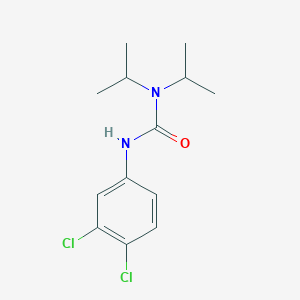
1-(2-(Benzyloxy)phenyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzyloxy)phenyl)-1-butanol is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)phenyl)-1-butanol typically involves the reaction of 2-(benzyloxy)benzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Benzyloxy)phenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-(benzyloxy)phenyl)butanone.
Reduction: Formation of 1-(2-(benzyloxy)phenyl)butane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Benzyloxy)phenyl)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-(Benzyloxy)phenyl)-1-butanol exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The phenyl ring and butanol chain contribute to the compound’s overall bioactivity and stability.
Comparación Con Compuestos Similares
1-(2-(Benzyloxy)phenyl)ethanol: Similar structure but with a shorter ethanol chain.
1-(2-(Benzyloxy)phenyl)propanol: Similar structure with a propanol chain.
1-(2-(Benzyloxy)phenyl)pentanol: Similar structure with a longer pentanol chain.
Uniqueness: 1-(2-(Benzyloxy)phenyl)-1-butanol is unique due to its specific chain length and the presence of the benzyloxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
71289-85-5 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-(2-phenylmethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C17H20O2/c1-2-8-16(18)15-11-6-7-12-17(15)19-13-14-9-4-3-5-10-14/h3-7,9-12,16,18H,2,8,13H2,1H3 |
Clave InChI |
YIKBWUJJIALZCM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)












